
N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C20H46Cl2N6. It is known for its unique structure, which includes a long aliphatic chain and guanidine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride typically involves the reaction of octadecane-1,18-diamine with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The guanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidine compounds .
Aplicaciones Científicas De Investigación
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of certain industrial products, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The guanidine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride
- N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is unique due to its longer aliphatic chain compared to similar compoundsThe longer chain may enhance its hydrophobic interactions and affect its solubility and stability in various environments .
Propiedades
Número CAS |
63885-28-9 |
|---|---|
Fórmula molecular |
C20H46Cl2N6 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[18-(diaminomethylideneamino)octadecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C20H44N6.2ClH/c21-19(22)25-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-26-20(23)24;;/h1-18H2,(H4,21,22,25)(H4,23,24,26);2*1H |
Clave InChI |
TWAHCNDVUBUNLX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCN=C(N)N)CCCCCCCCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


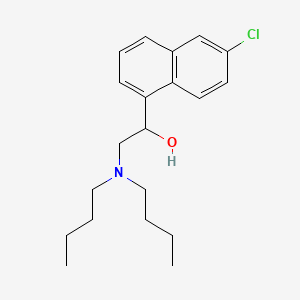
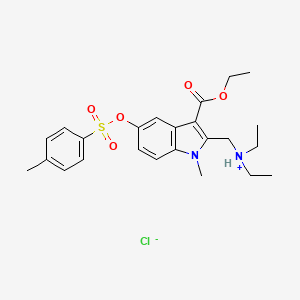
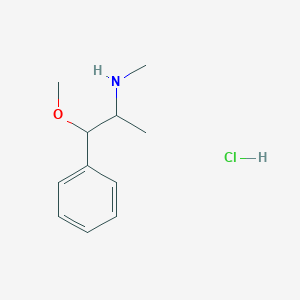
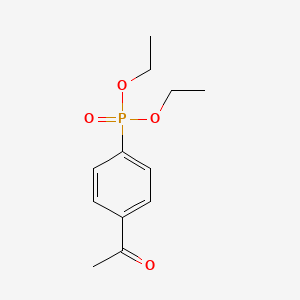
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

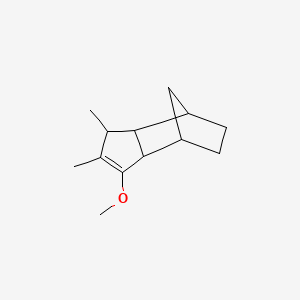
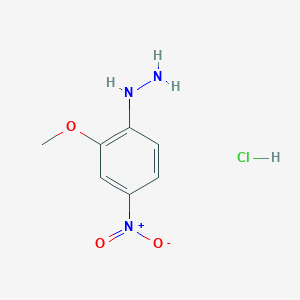
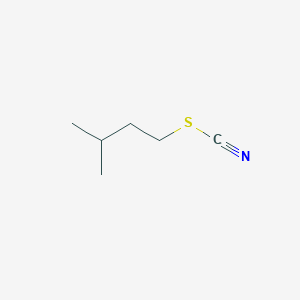
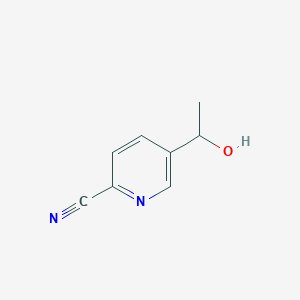
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
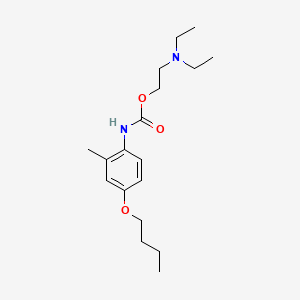

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
